molecular formula H4N2O4 B8762895 Hydroxylamine nitrate

Hydroxylamine nitrate

Cat. No. B8762895
M. Wt: 96.04 g/mol
InChI Key: NILJXUMQIIUAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956168

Procedure details

In the aqueous precipitation process a saturated aqueous solution of hydroxylamine sulfate is combined with a saturated aqueous solution of sodium, calcium or barium nitrate or perchlorate. These reactions result in the formation of a very difficult-to-filter sulfate precipitate and of an aqueous solution of either hydroxylamine nitrate (HAN) or hydroxylamine perchlorate (HAP). In the case of HAN the concentration is about 15%. Since most of the useful concentrations of these oxidizers are in the 50 to 85% range, water has to be removed by the costly process of distillation. Because the sulfate is difficult to precipitate, residual metal contaminants are present in high concentrations in the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][OH:7].[Na].[Ca].[N+:10]([O-:13])([O-:12])=[O:11].[Ba+2].[N+:15]([O-])([O-])=[O:16].[Cl:19]([O-:23])(=[O:22])(=[O:21])=[O:20]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[N+:10]([O-:13])([OH:12])=[O:11].[NH2:15][OH:16].[Cl:19]([OH:23])(=[O:22])(=[O:21])=[O:20].[NH2:6][OH:7] |f:0.1,4.5.6,9.10,11.12,^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[N+](=O)(O)[O-].NO
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O.NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04956168

Procedure details

In the aqueous precipitation process a saturated aqueous solution of hydroxylamine sulfate is combined with a saturated aqueous solution of sodium, calcium or barium nitrate or perchlorate. These reactions result in the formation of a very difficult-to-filter sulfate precipitate and of an aqueous solution of either hydroxylamine nitrate (HAN) or hydroxylamine perchlorate (HAP). In the case of HAN the concentration is about 15%. Since most of the useful concentrations of these oxidizers are in the 50 to 85% range, water has to be removed by the costly process of distillation. Because the sulfate is difficult to precipitate, residual metal contaminants are present in high concentrations in the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][OH:7].[Na].[Ca].[N+:10]([O-:13])([O-:12])=[O:11].[Ba+2].[N+:15]([O-])([O-])=[O:16].[Cl:19]([O-:23])(=[O:22])(=[O:21])=[O:20]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[N+:10]([O-:13])([OH:12])=[O:11].[NH2:15][OH:16].[Cl:19]([OH:23])(=[O:22])(=[O:21])=[O:20].[NH2:6][OH:7] |f:0.1,4.5.6,9.10,11.12,^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[N+](=O)(O)[O-].NO
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O.NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.